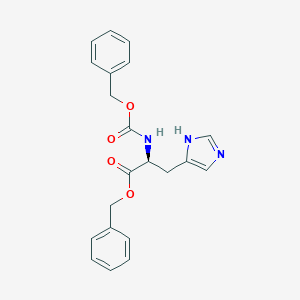

Z-L-histidine benzyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWDHSSVSZBJZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426715 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20794-07-4 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Z-L-histidine Benzyl Ester

An In-depth Technical Guide to the Synthesis of Z-L-histidine Benzyl Ester

In the intricate field of peptide synthesis and drug development, Z-L-histidine benzyl ester stands as a cornerstone building block. Its structure incorporates three critical features: the L-histidine backbone, essential for biological activity; a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino terminus; and a benzyl (Bn) ester protecting the carboxy terminus. This dual protection strategy allows for the precise and sequential formation of peptide bonds, making it an invaluable intermediate in the synthesis of complex peptides, including therapeutic agents and research probes.[1]

However, the synthesis of this derivative is not trivial. The unique trifunctionality of L-histidine—comprising an α-amino group, a carboxylic acid, and a nucleophilic imidazole side chain—presents a distinct synthetic challenge.[2][3] The imidazole ring, with a pKa near physiological pH, can act as a base or a nucleophile, leading to potential side reactions and racemization if not managed correctly.[4][5] This guide provides a comprehensive overview of the synthetic pathways, elucidating the chemical principles, experimental protocols, and critical control points necessary for the successful and high-purity synthesis of Z-L-histidine benzyl ester.

Part 1: Core Synthetic Strategy and Management of the Imidazole Side Chain

The synthesis of Z-L-histidine benzyl ester requires a carefully orchestrated protection strategy for the α-amino and carboxylic acid groups. The primary decision point in any synthetic route is the management of the imidazole nitrogen.

Two primary strategies exist:

-

Direct Synthesis (Imidazole Unprotected): This is the most direct route but requires carefully controlled conditions to prevent side reactions at the imidazole nitrogen, such as N-benzylation or N-acylation. The nucleophilicity of the imidazole ring is a significant factor that must be mitigated through precise pH control and reagent selection.

-

Imidazole Protection Strategy: To eliminate side reactions, the imidazole ring can be protected prior to or during the main synthesis. Common protecting groups for histidine's side chain include the benzyl (Bn) or trityl (Trt) groups.[6] While this adds steps to the overall synthesis (protection and subsequent deprotection), it often results in cleaner reactions and higher yields.

This guide will focus on the more common and direct unprotected imidazole pathway, which is often preferred for its atom economy and fewer synthetic steps. The choice between the two primary sequences—N-protection followed by C-protection or vice versa—is critical and dictated by the stability of intermediates and reaction conditions.

Caption: Primary synthetic pathways to Z-L-histidine benzyl ester.

Pathway A, involving initial N-protection, is generally preferred as the resulting Z-L-histidine is a stable, crystalline solid that is easily purified before the final esterification step.

Part 2: Detailed Synthesis Protocol (Pathway A)

This section details the experimentally validated two-step synthesis starting with the protection of the α-amino group.

Step 2.1: Synthesis of Nα-Benzyloxycarbonyl-L-histidine (Z-L-His-OH)

The introduction of the Z-group is typically achieved via the Schotten-Baumann reaction, where the amino group of L-histidine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

Mechanism: The reaction is performed under alkaline conditions to deprotonate the α-amino group, enhancing its nucleophilicity. The resulting nucleophile attacks the benzyl chloroformate, followed by the elimination of a chloride ion. Precise pH control is paramount to ensure selective reaction at the α-amino group without promoting side reactions at the imidazole nitrogen.[]

Experimental Protocol: N-protection of L-Histidine

-

Dissolution: Dissolve L-histidine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq, e.g., 1M NaOH) with cooling in an ice bath (0-5 °C). The pH should be maintained between 9.0 and 10.0.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred histidine solution. Simultaneously, add a separate solution of NaOH (e.g., 2M) dropwise to maintain the pH within the 9.0-10.0 range.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol by-product.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of Z-L-His-OH will form.

-

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-L-His-OH.

| Parameter | Value/Condition | Rationale |

| L-Histidine | 1.0 eq | Starting material |

| Benzyl Chloroformate | 1.1 - 1.2 eq | Acylating agent for Z-group introduction |

| Sodium Hydroxide | ~2.0 eq | Maintains alkaline pH for amino group activation |

| Temperature | 0-5 °C initially | Controls exothermic reaction and minimizes side reactions |

| pH | 9.0 - 10.0 | Optimizes α-amino nucleophilicity over imidazole |

| Typical Yield | 75-90% | |

| Purity Check | Melting Point, NMR | Confirms structure and purity of intermediate |

Step 2.2: Synthesis of Z-L-histidine Benzyl Ester from Z-L-His-OH

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanism: The reaction involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst, typically p-toluenesulfonic acid (TsOH), making it more electrophilic. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl. The key to driving this equilibrium-controlled reaction to completion is the removal of the water by-product.[8]

Experimental Protocol: Fischer-Speier Esterification

-

Apparatus Setup: Assemble a flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add Z-L-His-OH (1.0 eq), benzyl alcohol (5-10 eq, serves as reagent and solvent), p-toluenesulfonic acid monohydrate (1.1 eq), and an azeotroping solvent such as toluene or cyclohexane (e.g., 30 mL for 0.05 mol scale).[9]

-

Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Isolation of the Tosylate Salt:

-

Cool the reaction mixture to room temperature.

-

Add a non-polar solvent like ethyl acetate or diethyl ether to precipitate the product as its p-toluenesulfonate (tosylate) salt.[9]

-

Stir the resulting slurry for 1 hour, then collect the white solid by vacuum filtration.

-

-

Purification: The crude salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Caption: Workflow for Fischer-Speier Esterification and Isolation.

Causality Behind Experimental Choices:

-

Excess Benzyl Alcohol: Shifts the reaction equilibrium towards the product side (Le Châtelier's principle).

-

Dean-Stark Apparatus: Essential for the irreversible removal of water, which is critical to drive the reaction to completion.[9]

-

Azeotroping Solvent (Toluene/Cyclohexane): Facilitates water removal at a controlled temperature. Cyclohexane is often preferred over toluene as its lower boiling azeotrope with water can help minimize the risk of racemization.[9]

-

Isolation as a Tosylate Salt: The product is often isolated as a stable, crystalline tosylate salt, which simplifies purification by precipitation and crystallization, avoiding the need for chromatography in many cases.

Part 3: Purification, Characterization, and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. The product is typically the tosylate salt, but can be converted to the free base by treatment with a mild base (e.g., aqueous NaHCO₃) and extraction into an organic solvent like ethyl acetate.[10]

| Technique | Purpose | Expected Observations for Z-L-histidine Benzyl Ester |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the Z-group (~5.1 ppm, -CH₂-; ~7.3 ppm, Ar-H), benzyl ester group (~5.2 ppm, -CH₂-; ~7.4 ppm, Ar-H), histidine backbone (α-H, β-CH₂), and imidazole protons.[11] |

| ¹³C NMR | Structural Confirmation | Distinct carbonyl signals for the urethane and ester groups, along with aromatic and aliphatic carbons confirming the full structure. |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺. |

| IR Spectroscopy | Functional Group Analysis | Characteristic C=O stretching frequencies for the urethane (~1690 cm⁻¹) and the ester (~1740 cm⁻¹), and N-H stretching (~3300 cm⁻¹). |

| Melting Point | Purity Assessment | A sharp and defined melting point range is indicative of a high-purity crystalline compound. |

| Chiral HPLC | Enantiomeric Purity | Confirms the absence of the D-enantiomer, ensuring that no racemization occurred during the synthesis.[12] |

Part 4: Conclusion and Field-Proven Insights

The synthesis of Z-L-histidine benzyl ester is a foundational technique in peptide chemistry that hinges on the effective management of histidine's three distinct functional groups. The presented pathway, involving N-protection followed by an acid-catalyzed esterification, represents a robust and scalable method.

Key pillars for success are:

-

Stoichiometric and pH Control: Precise control during the N-protection step is non-negotiable to ensure selectivity and prevent side reactions.

-

Anhydrous Conditions: The esterification step must be conducted under conditions that efficiently remove water to ensure high conversion.

-

Racemization Prevention: Using lower-boiling azeotropes (e.g., with cyclohexane) and avoiding prolonged exposure to harsh acidic or basic conditions is crucial for maintaining stereochemical integrity.[9][13]

By understanding the causality behind each experimental step and employing rigorous analytical validation, researchers can confidently produce high-purity Z-L-histidine benzyl ester, a critical component for advancing drug discovery and development.

References

- An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. PubMed Central.

- Histidine. Wikipedia.

- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.

- General method to prepare amino acids benzyl esters and to isolate them... ResearchGate.

- benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure.

- Organic Syntheses Procedure. Organic Syntheses.

- One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding... AIR Unimi.

- Histidine protection. Google Patents.

- CBZ-Amino Acids. BOC Sciences.

- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.

- Nim-Benzyl-L-histidine. Chem-Impex.

- Biochemistry, Histidine. StatPearls - NCBI Bookshelf.

- Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing.

- pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules.

- Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich.

- The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher... ResearchGate.

- 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Role of Z-L-histidine benzyl ester in peptide chemistry

The Role of Z-L-Histidine Benzyl Ester in Peptide Chemistry: An In-Depth Technical Guide

Executive Summary

In the intricate landscape of peptide synthesis,

This guide dissects the chemical logic behind Z-His-OBzl, providing a validated synthesis protocol, mechanistic insights into racemization control, and its application as a model substrate in bio-organic chemistry.

Chemical Architecture & The Orthogonality Paradox

The structural elegance of Z-His-OBzl lies in its protecting group strategy, which effectively isolates the imidazole ring while blocking zwitterionic interference.

-

-Protection (Z / Cbz): The benzyloxycarbonyl group is a urethane-type protector. Unlike acyl groups (e.g., acetyl, benzoyl), the Z-group strongly suppresses oxazolone (azlactone) formation, thereby minimizing racemization at the

-

C-Terminal Protection (OBzl): The benzyl ester masks the carboxylic acid, preventing salt formation and increasing solubility in organic solvents (DCM, DMF) required for side-chain modifications.

-

The Imidazole Side Chain: In Z-His-OBzl, the imidazole nitrogen is typically unprotected (unless specified as

-protected). This "naked" imidazole is the reactive center, allowing researchers to use this molecule as a substrate to synthesize rare histidine derivatives (e.g.,

The "Global Deprotection" Logic

Both the Z-group and the Benzyl ester are susceptible to hydrogenolysis (

-

Intermediate Isolation: It allows the molecule to exist as a stable, neutral organic species during side-chain manipulation.

-

Simultaneous Cleavage: Once the side chain is modified (or the peptide bond formed), a single hydrogenation step removes both blocking groups, yielding the free amino acid or peptide zwitterion in one step.

Critical Challenge: Histidine Racemization

Histidine is notoriously prone to racemization during coupling due to the basicity of the imidazole ring, which can abstract the

Mechanism of Suppression

While the Z-group prevents oxazolone formation via the nitrogen backbone, the free imidazole in Z-His-OBzl can still catalyze epimerization via an enolization mechanism .

-

Risk Factor: High base concentration (e.g., TEA, DIPEA) during coupling or derivatization.

-

Mitigation: When using Z-His-OBzl as a coupling component, "base-free" or low-base conditions are mandatory.

Diagram 1: Racemization Pathways & Z-Group Suppression

Caption: Comparison of racemization risks. The Z-group (urethane) inhibits the rapid oxazolone pathway common in N-acyl derivatives, forcing racemization to proceed via the slower enolization route.

Validated Synthesis Protocol

The synthesis of Z-His-OBzl is best achieved via Fischer Esterification using azeotropic water removal. The following protocol is adapted for high purity and scalability, utilizing cyclohexane to minimize racemization compared to benzene/toluene reflux methods.

Reagents:

-

Starting Material: Z-L-Histidine (Z-His-OH) [CAS: 14997-58-1][1]

-

Alcohol: Benzyl Alcohol (BnOH) - 5 equivalents

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Cyclohexane (preferred) or Carbon Tetrachloride (historical/toxic).[2]

Step-by-Step Methodology:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Z-His-OH (10.0 g), BnOH (18 mL),

TsOH (7.8 g), and Cyclohexane (150 mL). -

Reflux: Heat the mixture to reflux (

C). As the reaction proceeds, water will separate in the Dean-Stark trap.[2]-

Checkpoint: Monitor until water evolution ceases (approx. 4–6 hours).

-

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature.

-

Add Ethyl Acetate (200 mL) to dilute.

-

Wash 1: Saturated

( -

Wash 2: Brine (

mL). -

Dry: Over anhydrous

.

-

-

Isolation: Evaporate the solvent under reduced pressure. The excess benzyl alcohol must be removed via high-vacuum distillation or by precipitation if the product crystallizes (often requires adding ether/petroleum ether).

-

Yield: Expect ~85-90% as a white to off-white powder.

Table 1: Physicochemical Profile

| Parameter | Specification | Note |

| Formula | ||

| MW | 379.41 g/mol | |

| Solubility | Soluble in DCM, EtOAc, DMF | Insoluble in water |

| Storage | Hygroscopic; prone to hydrolysis | |

| Detection | UV (254 nm), Pauly Reagent | Pauly test confirms free imidazole |

Applications in Enzymatic & Kinetic Studies

Beyond synthesis, Z-His-OBzl acts as a sophisticated substrate for characterizing proteolytic enzymes, particularly chymotrypsin and esterases.

-

Substrate Specificity: While chymotrypsin prefers aromatic side chains (Phe, Tyr, Trp), the benzyl ester moiety in Z-His-OBzl mimics the hydrophobic bulk required for the enzyme's S1 pocket, allowing for kinetic resolution studies.

-

Assay Utility: The hydrolysis rate of the benzyl ester can be monitored spectrophotometrically or by pH-stat titration, providing data on enzyme activity without interference from the free amine (which is Z-protected).

Diagram 2: Enzymatic Hydrolysis Workflow

Caption: Kinetic workflow for using Z-His-OBzl as an enzymatic substrate. The reaction yields Z-His-OH, allowing for easy separation and quantification.

References

-

Preparation of Amino Acid Benzyl Ester Tosylates. Bolchi, C. et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding toxic solvents. (Use of Cyclohexane/Dean-Stark).

-

Racemization Mechanisms in Peptide Synthesis.Bachem Technical Guides. (Discussion of Urethane vs. Acyl protection).

-

Chymotrypsin Specificity and Kinetics. Kunitz, M. Formation of New Crystalline Enzymes from Chymotrypsin.[3] J. Gen. Physiol.[3] (Classic foundation for chymotrypsin esterase activity).

-

Z-L-Histidine Properties.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Z-L-Histidine Benzyl Ester in Solution-Phase Peptide Synthesis

Introduction: Navigating the Complexities of Histidine in Peptide Synthesis

Solution-phase peptide synthesis (SPPS), while the foundational method for creating peptide bonds, presents unique challenges that demand a carefully planned protecting group strategy.[1] Among the 20 proteinogenic amino acids, histidine is particularly notorious due to the unique chemical properties of its imidazole side chain.[2] Researchers and drug development professionals must contend with two primary difficulties when incorporating histidine:

-

High Propensity for Racemization: The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid.[3][4] This epimerization leads to the formation of D-histidine diastereomers, compromising the stereochemical integrity and biological activity of the final peptide.[5][6][7]

-

Side-Chain Reactivity: The imidazole ring is nucleophilic and can react with activated carboxyl groups during the coupling step.[2][3] This can lead to the formation of acylimidazole intermediates, which, while often reactive enough to proceed to the desired product, can reduce coupling efficiency and necessitate the use of excess reagents.[3]

To circumvent these issues, histidine is typically introduced into a peptide sequence using a derivative with multiple protecting groups. Z-L-histidine benzyl ester is a classic example of a doubly protected amino acid, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the C-terminal carboxyl group is protected as a benzyl (Bzl) ester. This strategic protection allows for the controlled formation of peptide bonds while providing a versatile building block for solution-phase methodologies.

The Strategic Framework: Understanding the Z and Benzyl Ester Protecting Groups

The efficacy of Z-L-histidine benzyl ester in solution-phase synthesis stems from the orthogonal or semi-orthogonal nature of its protecting groups relative to other groups used in the peptide chain.

-

The α-Amino Protecting Group: Benzyloxycarbonyl (Z) The Z group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions. It is introduced via reaction with benzyl chloroformate. Its primary advantage lies in its clean and efficient removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst) or under strong acidic conditions like HBr in acetic acid.[8][9] This allows for the selective deprotection of the N-terminus to permit chain elongation.

-

The C-Terminal Protecting Group: Benzyl (Bzl) Ester Protecting the C-terminal carboxyl group as a benzyl ester is a common strategy in solution-phase synthesis.[1] This group is stable to the conditions used for coupling and the removal of many N-terminal protecting groups. Critically, it can be cleaved simultaneously with the Z group via catalytic hydrogenolysis, a process that breaks the weak benzylic C-O bond.[1][10][11] This concurrent deprotection is highly efficient for the final step of a synthesis.

This dual-protection scheme makes Z-L-histidine benzyl ester an ideal candidate for introducing a C-terminal histidine residue or for use in fragment condensation strategies after selective deprotection.

Caption: Mechanism of histidine racemization.

To suppress this, several strategies are employed in conjunction with Z-L-histidine derivatives:

-

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues to the coupling reaction can reduce racemization by converting the highly reactive activated species into a less reactive, but still efficient, active ester. [5]2. Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be prone to inducing racemization. [12]Reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be effective in minimizing racemization during histidine coupling. [12]3. Side-Chain Protection: For syntheses where stereochemical purity is paramount, it is advisable to use a derivative of Z-L-histidine where the imidazole nitrogen is also protected. Common protecting groups for this purpose include Trityl (Trt), t-Butoxycarbonyl (Boc), and Benzyloxymethyl (Bom). [3]The Bom group, in particular, is very effective at suppressing racemization. [3]

Table 1: Comparison of Common Coupling Reagents for Histidine

| Coupling Reagent | Additive | Advantages | Disadvantages & Racemization Risk |

| EDC | HOBt | Water-soluble urea byproduct, easy removal. | High risk of racemization without additives. [12] |

| DCC | HOBt | Inexpensive and effective. | Insoluble DCU byproduct can be difficult to remove; high racemization risk. |

| HATU / HBTU | DIEA (Base) | Fast and highly efficient coupling. | Benzotriazole-based reagents can pose safety risks; moderate racemization risk. [13] |

| DEPBT | DIEA (Base) | Reported to significantly minimize racemization for His. [12] | Higher cost compared to carbodiimides. |

Experimental Protocols

Protocol 1: Synthesis of Z-L-Histidine Benzyl Ester p-Toluenesulfonate Salt

This protocol describes the direct esterification of Z-L-histidine.

Materials:

-

Z-L-Histidine (1.0 equiv)

-

Benzyl alcohol (5.0 equiv)

-

p-Toluenesulfonic acid monohydrate (1.2 equiv)

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add Z-L-histidine, benzyl alcohol, p-toluenesulfonic acid, and cyclohexane (approx. 60 mL per 0.05 mol of amino acid).

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (approx. 160 mL per 0.05 mol of amino acid) to the flask and stir vigorously for 1 hour to induce precipitation.

-

Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The product is Z-L-histidine benzyl ester p-toluenesulfonate. [14]

Protocol 2: Peptide Coupling of Boc-Ala-OH to L-Histidine Benzyl Ester

This protocol details the coupling of a new amino acid after the removal of the Z-group from the histidine building block.

Workflow:

Caption: Workflow for dipeptide synthesis.

Step A: Deprotection of Z-L-Histidine Benzyl Ester

-

Dissolve Z-L-histidine benzyl ester p-toluenesulfonate salt in methanol. Add a base such as triethylamine (TEA) to neutralize the salt.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield L-histidine benzyl ester (H-His-OBzl) as an oil or solid. Use this directly in the next step. [10][15] Step B: Coupling Reaction

-

Dissolve Boc-Ala-OH (1.1 equiv) and HOBt (1.2 equiv) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Add EDC·HCl (1.2 equiv) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

Dissolve the H-His-OBzl (from Step A, 1.0 equiv) in DMF and add it to the activated Boc-Ala-OH solution.

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.5 equiv) to neutralize any salts and maintain a basic pH.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

Step C: Work-up and Purification

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, Boc-Ala-His-OBzl, can be purified by silica gel column chromatography if necessary.

Conclusion and Future Outlook

Z-L-histidine benzyl ester remains a valuable and strategic tool in the arsenal of the peptide chemist, particularly for solution-phase synthesis. Its dual-protection scheme provides a robust method for introducing histidine, although careful consideration must be given to the persistent challenge of racemization. By selecting appropriate coupling reagents, utilizing additives, and, where necessary, employing additional side-chain protection, researchers can successfully incorporate this challenging amino acid with high fidelity. As the demand for complex synthetic peptides in drug discovery grows, a deep, mechanistic understanding of these foundational techniques and building blocks is more critical than ever.

References

- Google Patents. (n.d.). Method for solution-phase peptide synthesis.

- Creative Peptides. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.

- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.

- PubMed Central (PMC). (n.d.). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures.

- Advanced ChemTech. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- National Institutes of Health (NIH). (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.

- Google Patents. (n.d.). Histidine protection.

- ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- RSC Publishing. (n.d.). Protection of Histidine Side-chains with z-Benzyloxymethyl.

- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

- ResearchGate. (2025). (PDF) Recent developments in chemical deprotection of ester functional group.

- PubMed. (n.d.). Mechanism of racemisation of histidine derivatives in peptide synthesis.

- AIR Unimi. (n.d.). Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin.

- Organic Chemistry Portal. (n.d.). Benzylamines.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Benzyl Esters [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. air.unimi.it [air.unimi.it]

- 15. Benzylamines [organic-chemistry.org]

Strategic Protocols for Z-L-Histidine Benzyl Ester Systems in Solid-Phase Peptide Synthesis

Application Note: Z-L-Histidine Benzyl Ester Coupling Methods in SPPS

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the context of Solid-Phase Peptide Synthesis (SPPS), "Z-L-histidine benzyl ester" refers to two distinct but related concepts:

-

The Chemical Reagent (Z-His-OBzl): A fully protected amino acid derivative often used as a starting material or reference standard.

-

The Resin Linkage (Z-His-O-Resin): The formation of a benzyl ester bond between N-benzyloxycarbonyl-L-histidine (Z-His-OH) and a chloromethylated polystyrene support (Merrifield Resin).

This guide focuses on the critical anchoring (loading) of Z-His-OH to Merrifield resin . This step is notoriously difficult due to the high susceptibility of histidine to racemization (conversion of L-His to D-His) during the esterification process. The resulting Z-His-O-Resin construct serves as the C-terminal foundation for peptide chains requiring cleavage by strong acids (HF/TFMSA) or hydrogenolysis.

Key Challenges:

-

Racemization: The imidazole side chain acts as an intramolecular base, abstracting the

-proton and leading to loss of chirality.[1] -

Low Loading Efficiency: Steric hindrance and side-chain reactivity can impede ester formation.

Mechanistic Insight: The Racemization Trap

Understanding the enemy is the first step to defeating it. Histidine racemization during carboxyl activation is driven by the "Autocatalytic Imidazole Pathway."

The Mechanism

Unlike other amino acids, Histidine does not require an external base to racemize. The

Figure 1: The autocatalytic racemization pathway of Histidine.[2] The proximity of the imidazole nitrogen to the alpha-proton facilitates rapid epimerization during activation.[3]

Core Protocol: The Cesium Salt (Gisin) Method

The Cesium Salt Method is the gold standard for coupling Z-His-OH to Merrifield resin. It operates under mild, neutral conditions that minimize the base-catalyzed racemization typical of other esterification methods (e.g., TEA/DIPEA mediated coupling).

Reagents Required[6]

-

Amino Acid: Z-L-Histidine-OH (Z-His-OH)

-

Resin: Chloromethyl Polystyrene (Merrifield Resin), 100-200 mesh.

-

Base: Cesium Carbonate (

)[4] -

Solvents: Ethanol (EtOH), Water, DMF (anhydrous).

-

Catalyst (Optional): Potassium Iodide (KI) to accelerate displacement.

Step-by-Step Methodology

Phase A: Preparation of the Cesium Salt

Objective: Create a nucleophilic carboxylate salt without excess base.

-

Dissolution: Dissolve Z-His-OH (1.0 mmol) in a mixture of EtOH (2 mL) and water (0.5 mL).

-

Titration: Add 20% aqueous

dropwise. Monitor pH carefully.-

Critical Checkpoint: Stop exactly at pH 7.0 . Excess base will cause immediate racemization upon heating.

-

-

Drying: Evaporate the solution to dryness (rotary evaporator).

-

Azeotropic Drying: Add anhydrous DMF (5 mL) and evaporate again. Repeat 2x to ensure the salt is completely anhydrous (water inhibits the nucleophilic attack).

Phase B: Resin Loading (Coupling)

Objective: Displace the chloride on the resin with the histidine carboxylate.

-

Swelling: Pre-swell Merrifield resin (1.0 g, ~1.0 mmol Cl) in DMF for 30 minutes. Drain.

-

Reaction: Dissolve the dried Z-His-OCs salt in anhydrous DMF (6 mL) and add to the resin.

-

Optional: Add KI (0.1 eq) to form the more reactive iodomethyl resin in situ.

-

-

Incubation: Shake the vessel at 50°C for 16–24 hours .

-

Note: Lower temperatures (RT) reduce racemization but significantly lower yield. 50°C is the optimal trade-off.

-

-

Washing: Drain and wash thoroughly:

-

3x DMF

-

3x 50% DMF/Water (to remove residual salts)

-

3x Methanol (to shrink resin)

-

3x DCM (to re-swell/prepare for next step or drying)

-

Phase C: Validation (Loading Test)

Do not proceed without verifying substitution levels.

-

Picric Acid Test: Measure absorbance to quantify amine loading (requires deprotection).

-

Weight Gain: Dry resin to constant weight.[5]

Alternate Protocol: Pre-Processing Z-His-OBzl Reagent

If your starting material is the fully protected Z-L-Histidine Benzyl Ester (Z-His-OBzl) and you intend to use it in SPPS (e.g., as a building block), you must first hydrolyze the ester.

Protocol: Saponification of Z-His-OBzl

-

Dissolve: 1.0 g Z-His-OBzl in THF/Water (1:1 v/v).

-

Hydrolyze: Add 1.1 eq LiOH (Lithium Hydroxide) at 0°C.

-

Monitor: Stir at 0°C for 1-2 hours. Monitor by TLC (disappearance of ester spot).

-

Workup: Acidify to pH 3.0 with 1M HCl. Extract with Ethyl Acetate.

-

Result: Pure Z-His-OH, ready for the Cesium Salt coupling method described above.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for establishing the Z-His-Benzyl Ester linkage.

Figure 2: Operational workflow for loading Z-His-OH onto solid support.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| High Racemization (>5%) | Excess base during salt formation. | Ensure pH does not exceed 7.0 during Cs salt prep.[5] |

| Reaction temperature too high. | Reduce coupling temp to 40°C and extend time to 48h. | |

| Low Loading (<0.3 mmol/g) | Wet reagents (Water kills nucleophile). | Azeotrope salt with DMF 3x; ensure resin is dry. |

| Old/Degraded Chloromethyl Resin. | Verify resin Cl- content or use fresh resin. | |

| Aggregation during Elongation | Histidine H-bonding. | Use "Magic Mixture" (DCM/DMF/NMP) for subsequent couplings. |

References

-

Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][6][3][4][7][8][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

BenchChem. (2025).[1][4][7] Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in SPPS. (Provides foundational protocol for benzyl ester resin loading). Link

-

Jones, J. H., et al. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research.[10] Link

-

Sigma-Aldrich. (2025). Peptide Resin Loading Protocols. (Standard operating procedures for Cesium salt coupling). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. peptide.com [peptide.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic hydrogenation for Z-L-histidine benzyl ester deprotection

Application Note: High-Efficiency Hydrogenolysis of Z-L-Histidine Benzyl Ester

Executive Summary & Core Challenge

The global deprotection of N-benzyloxycarbonyl-L-histidine benzyl ester (Z-His-OBn) to yield L-Histidine is a pivotal transformation in peptide synthesis and peptidomimetic drug development. While catalytic hydrogenolysis (

Unlike simple amino acids (e.g., Alanine, Phenylalanine), the imidazole side chain of histidine possesses a basic nitrogen with a lone pair capable of strong coordination to the palladium surface. This coordination competes with hydrogen adsorption, effectively "poisoning" the catalyst and leading to stalled reactions, incomplete deprotection, or the requirement for excessive catalyst loading.

This guide details a robust, field-proven protocol that utilizes protonation strategies to mask the imidazole nitrogen, ensuring rapid and quantitative deprotection under mild conditions.

Mechanistic Insight: The "Histidine Effect"

To ensure reproducibility, one must understand the surface chemistry occurring at the catalyst interface.

-

The Problem (Neutral Conditions): In neutral solvents (e.g., pure Methanol or THF), the

-excessive imidazole ring coordinates to the active Pd sites via the unprotonated -

The Solution (Acidic Conditions): Conducting the reaction in Acetic Acid (AcOH) or a MeOH/AcOH mixture protonates the imidazole ring (

). The resulting imidazolium cation lacks the electron density to coordinate effectively with the neutral Pd surface, allowing the catalytic cycle to proceed unimpeded.

Diagram 1: Catalyst Poisoning vs. Protonation Strategy

Caption: Mechanism of Pd-catalyst poisoning by neutral histidine and reactivation via protonation in acidic media.

Experimental Protocol

Safety Warning: Dry Palladium on Carbon (Pd/C) is pyrophoric . It can ignite methanol vapors if added carelessly. Always keep the catalyst wet with water or add it under an inert atmosphere (Nitrogen/Argon).

Materials

-

Substrate: Z-L-Histidine Benzyl Ester (Z-His-OBn).

-

Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 50% water wet.

-

Note: Using "wet" catalyst significantly reduces fire risk without compromising activity.

-

-

Solvent: Glacial Acetic Acid (AcOH) or 9:1 Methanol/AcOH.

-

Hydrogen Source:

balloon (1 atm) or Hydrogenator (1-3 bar).

Step-by-Step Methodology

-

Preparation of Solution:

-

In a round-bottom flask, dissolve Z-His-OBn (1.0 equiv) in Glacial Acetic Acid (concentration ~0.1 M).

-

Why AcOH? As detailed in the mechanism, this ensures the imidazole is protonated. If solubility is an issue, use MeOH with at least 2.5 equivalents of AcOH, but pure AcOH is preferred to prevent methyl ester transesterification side reactions.

-

-

Catalyst Addition (Inerting):

-

Flush the flask with Nitrogen (

) gas to remove oxygen. -

Carefully add 10% Pd/C (wet) .

-

Loading: Standard loading is 10 wt% (e.g., 100 mg catalyst for 1 g substrate). Due to the "Histidine Effect," if reaction rates are slow, this can be increased to 20 wt%.

-

-

Hydrogenation:

-

Evacuate the flask (light vacuum) and backfill with Hydrogen (

) three times. -

Equip the flask with a hydrogen-filled balloon (1 atm).

-

Stir vigorously at Room Temperature (20-25°C).

-

Time: Reaction typically completes in 4–12 hours.

-

-

Monitoring:

-

Monitor via TLC (Thin Layer Chromatography) or LC-MS.

-

TLC Visualization: The starting material is UV active (Benzyl groups). The product (L-Histidine) is not UV active but will stain strongly with Ninhydrin (Red/Purple spot) or Pauly’s Reagent (Specific for Histidine).

-

-

Workup:

-

Once complete (disappearance of UV active starting material), flush the flask with Nitrogen.

-

Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.

-

Wash the Celite pad with small portions of water or AcOH.

-

Concentrate the filtrate under reduced pressure (Rotovap).

-

Note: The product will be isolated as the L-Histidine Diacetate or Monoacetate salt.

-

Diagram 2: Experimental Workflow

Caption: Operational workflow for the safe hydrogenation of Z-His-OBn.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions based on chemical kinetics and solubility profiles.

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst Poisoning (Free Imidazole) | Add more Acetic Acid (ensure pH < 4). Increase catalyst loading to 20 wt%. |

| Reaction Stalls (Late Stage) | Pore Clogging / Surface Saturation | Filter the reaction to remove spent catalyst and add fresh Pd/C (re-start). |

| Product is Oily/Sticky | Residual Acetic Acid | Co-evaporate with Toluene or Ether to remove traces of AcOH. Lyophilize from water. |

| Transesterification (Methyl Ester) | Methanol used as solvent | Switch to pure Acetic Acid or t-Butanol/Water mixtures. Avoid MeOH if the free acid is desired. |

| Slow Debenzylation | Steric Hindrance | Switch catalyst to Pearlman’s Catalyst (20% Pd(OH)₂/C), which is more active for benzyl cleavage. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The authoritative text on Z and Bn removal conditions).

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text describing catalyst poisoning by nitrogen heterocycles).[2]

-

El Amin, B., et al. (1979).[3] "Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid."[3][4] The Journal of Organic Chemistry, 44(19), 3442-3444. (Discusses alternative hydrogen sources to avoid gas handling).

-

StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.[5] (General mechanism of catalyst deactivation by impurities and heterocycles).

Sources

- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. studysmarter.co.uk [studysmarter.co.uk]

Application Notes & Protocols: A Guide to On-Resin Peptide Ligation Utilizing Z-L-Histidine Benzyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of long or complex peptides, particularly those incorporating reactive residues like histidine, presents significant challenges in solid-phase peptide synthesis (SPPS). On-resin peptide ligation strategies offer a powerful solution by enabling the assembly of large peptides from smaller, purified fragments directly on the solid support, streamlining purification and improving yields. This document provides a detailed technical guide on a chemoselective, on-resin peptide ligation strategy employing a C-terminal Z-L-histidine benzyl ester. This method leverages the stability of the benzyl ester during standard Fmoc-based SPPS and its efficient conversion to a peptide thioester, a key intermediate for native chemical ligation (NCL). We will explore the underlying chemical principles, provide step-by-step protocols for peptide fragment synthesis and ligation, and offer insights into the critical parameters for successful implementation.

Introduction: The Strategic Advantage of On-Resin Ligation

The limitations of traditional linear solid-phase peptide synthesis (SPPS) become apparent when synthesizing peptides exceeding approximately 50 amino acids.[1] Accumulative errors, such as incomplete couplings and deprotections, lead to a heterogeneous mixture of products that are difficult to purify.[1] Fragment-based ligation strategies, where smaller, purified peptide segments are joined together, have emerged as a robust alternative.[2][3][4] Performing this ligation while one of the peptide fragments remains anchored to the solid support—termed "on-resin ligation"—offers several distinct advantages:

-

Simplified Purification: Unreacted reagents and soluble byproducts can be easily removed by simple washing and filtration steps, avoiding complex chromatographic purification of large, potentially insoluble intermediates.[5]

-

Driving Reaction Equilibrium: The ability to use a large excess of the soluble peptide fragment can drive the ligation reaction to completion.[1]

-

Enhanced Solubility: The solid support can help to solvate the growing peptide chain, mitigating aggregation issues that can plague solution-phase ligations.[1]

At the heart of many ligation strategies is Native Chemical Ligation (NCL) , a highly chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine.[1][6] This reaction forms a native peptide bond at the ligation site, making it an invaluable tool for protein synthesis.[1][6]

This guide focuses on a specific and elegant approach to on-resin NCL that utilizes a C-terminal Z-L-histidine benzyl ester. The benzyl ester serves as a stable precursor that can be converted to the reactive thioester at the desired stage of the synthesis. The use of histidine at the C-terminus is particularly relevant given its unique chemical properties and frequent presence in bioactive peptides.[7][8]

The Chemical Principle: From Stable Precursor to Reactive Thioester

The core of this methodology lies in a two-stage process that transforms a stable C-terminal benzyl ester into a reactive thioester, primed for native chemical ligation. The Z-group (benzyloxycarbonyl) on the histidine side chain provides orthogonal protection during the initial peptide synthesis.

Stage 1: Thioester Precursor Synthesis via Fmoc-SPPS

The synthesis begins with the immobilization of the first amino acid onto the resin. The peptide chain is then elongated using standard Fmoc/tBu solid-phase chemistry.[2][9] The C-terminal amino acid of the resin-bound peptide is a Z-protected L-histidine, attached via a benzyl ester linkage. This benzyl ester is stable under the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final cleavage from many common resins, providing excellent orthogonality.[10]

Stage 2: On-Resin Conversion to Thioester and Ligation

Once the resin-bound peptide fragment is synthesized and purified (while still on the resin), the C-terminal benzyl ester is converted to a peptide hydrazide. This is typically achieved by treatment with hydrazine monohydrate in DMF. The resulting peptide hydrazide is then converted in situ to a peptide thioester, which subsequently reacts with an N-terminal cysteine-containing peptide to effect the ligation.

Below is a conceptual workflow of this process:

Caption: Workflow for on-resin peptide ligation using a C-terminal benzyl ester precursor.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Fmoc-L-amino acids | Peptide Synthesis Grade | Major peptide synthesis suppliers |

| Z-L-Histidine(Trt)-OH | Peptide Synthesis Grade | Major peptide synthesis suppliers |

| Wang Resin | 100-200 mesh, 1.0 mmol/g | Standard peptide synthesis suppliers |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich, Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, Fisher Scientific |

| Piperidine | Reagent Grade | Sigma-Aldrich, Fisher Scientific |

| Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |

| N-Hydroxybenzotriazole (HOBt) | Anhydrous | Major peptide synthesis suppliers |

| Hydrazine monohydrate | Reagent Grade | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| Thioanisole | Reagent Grade | Sigma-Aldrich |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

Protocol 1: Synthesis of the Resin-Bound Peptide with C-terminal Z-L-Histidine Benzyl Ester

This protocol outlines the synthesis of the first peptide fragment, which will remain attached to the solid support.

-

Resin Preparation and First Amino Acid Coupling:

-

Swell the Wang resin in DMF for 1 hour.

-

To couple the Z-L-Histidine(Trt)-OH to the resin to form the benzyl ester linkage, use a standard DIC/HOBt activation method. A detailed procedure can be found in standard peptide synthesis guides.[10]

-

-

Fmoc-SPPS Cycles:

-

Perform standard Fmoc-SPPS cycles to elongate the peptide chain.[9][10]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling: Use a 3-5 fold molar excess of the Fmoc-amino acid, activated with a suitable coupling reagent such as HATU or HBTU. Allow the coupling reaction to proceed for 30-60 minutes.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) and proceed to the next cycle.

-

-

Final Fmoc Deprotection:

-

After the final coupling cycle, remove the N-terminal Fmoc group as described above.

-

Wash the resin extensively with DMF and DCM, and dry under vacuum.

-

At this stage, you have the fully synthesized, side-chain protected peptide fragment anchored to the resin via the C-terminal Z-L-histidine benzyl ester.

Protocol 2: Synthesis of the N-terminal Cysteine-Containing Peptide

This peptide fragment is synthesized separately and will be used in solution for the ligation step.

-

Synthesis:

-

Synthesize the peptide using standard Fmoc-SPPS on a resin suitable for producing a C-terminal carboxylic acid upon cleavage (e.g., 2-chlorotrityl chloride resin).[11]

-

The N-terminal amino acid must be cysteine, with its side-chain sulfhydryl group protected (e.g., with a trityl group).

-

-

Cleavage and Deprotection:

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% TIS.[9]

-

-

Purification and Characterization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (MS).

-

Protocol 3: On-Resin Ligation and Final Cleavage

This is the key ligation step where the two peptide fragments are joined.

-

Hydrazinolysis of the Resin-Bound Peptide:

-

Swell the resin-bound peptide from Protocol 3.2 in DMF.

-

Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 90 minutes at room temperature. This converts the C-terminal benzyl ester to a peptide hydrazide.

-

Wash the resin thoroughly with DMF and DCM to remove excess hydrazine.

-

-

On-Resin Native Chemical Ligation:

-

Swell the peptide-hydrazide resin in the ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5).

-

Dissolve the purified N-terminal cysteine-containing peptide (from Protocol 3.3) in the ligation buffer.

-

Add the dissolved peptide to the resin, along with a thiol additive such as 4-mercaptophenylacetic acid (MPAA) and a reducing agent like TCEP to ensure the cysteine thiol is free.

-

The peptide hydrazide is converted in situ to a thioester, which then undergoes NCL with the N-terminal cysteine of the soluble peptide.

-

Allow the ligation reaction to proceed for 4-24 hours at room temperature with gentle agitation. Monitor the reaction progress by cleaving a small aliquot of the resin and analyzing the product by HPLC-MS.

-

-

Final Cleavage and Deprotection:

-

After the ligation is complete, wash the resin with the ligation buffer, water, and DMF.

-

Cleave the final ligated peptide from the resin and remove all remaining side-chain protecting groups (including the Z-group on the ligation-site histidine) using a strong acid cocktail (e.g., Cocktail R: 90% TFA, 5% thioanisole, 3% EDT, 2% anisole).

-

-

Final Purification:

-

Purify the final, full-length peptide by RP-HPLC.

-

Characterize the product by MS to confirm the correct mass.

-

Causality and Experimental Choices: A Deeper Dive

-

Why Z-L-Histidine Benzyl Ester? The choice of the benzyl ester is critical for its stability during the Fmoc-SPPS cycles. The Z-group (benzyloxycarbonyl) on the histidine side chain is a well-established protecting group that is stable to the basic conditions of Fmoc removal but can be cleaved under the final strong acidic conditions. This orthogonal protection scheme is essential for successful synthesis.[10][12]

-

The Role of Hydrazine: Hydrazinolysis is an efficient method for converting the relatively stable benzyl ester into a more reactive hydrazide. This transformation is the key step that "activates" the C-terminus for the subsequent thioester formation.

-

Ligation Buffer Composition: The use of a denaturing agent like 6 M guanidine hydrochloride is often necessary to prevent aggregation of the peptide fragments and ensure they are fully solvated and accessible for reaction.[1] The pH is maintained around neutrality to facilitate the NCL reaction.

-

Thiol Additives in NCL: Thiol additives like MPAA can accelerate the transthioesterification step in NCL, leading to faster ligation rates.[13]

Troubleshooting and Best Practices

| Issue | Potential Cause | Recommended Solution |

| Incomplete Ligation | - Steric hindrance at the ligation site- Aggregation of peptide fragments- Inefficient thioester formation | - Optimize ligation buffer (e.g., add denaturants like GnHCl or urea)- Increase the excess of the soluble peptide fragment- Extend the reaction time and monitor progress |

| Side Reactions | - Racemization at the C-terminus- Undesired modification of side chains | - NCL is generally free of racemization[4]- Ensure all reactive side chains are properly protected with orthogonal protecting groups |

| Low Purity of Final Product | - Incomplete synthesis of initial fragments- Inefficient ligation or cleavage | - Purify peptide fragments thoroughly before ligation- Optimize cleavage conditions (cocktail and time) |

Conclusion

The on-resin peptide ligation strategy using a C-terminal Z-L-histidine benzyl ester as a thioester precursor is a powerful and versatile method for the synthesis of complex peptides. Its primary advantages lie in the simplification of purification and the ability to overcome the limitations of linear SPPS. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can leverage this technique to access a wide range of challenging peptide targets for applications in drug discovery and biomedical research.

References

-

Liu, S., et al. (2019). On-resin peptide ligation via C-terminus benzyl ester. Organic & Biomolecular Chemistry, 17(4), 844-848. [Link]

-

Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]

-

Ramaraju, B., & Kumar, K. S. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1888. [Link]

-

Li, Y., et al. (2018). A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170349. [Link]

-

Canne, L. E., et al. (1999). Chemical Protein Synthesis by Solid Phase Ligation of Unprotected Peptide Segments. Journal of the American Chemical Society, 121(38), 8720-8727. [Link]

-

Fairwell, T., et al. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega, 2(7), 3465-3472. [Link]

-

BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

Rout, S. K., et al. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. The Journal of Organic Chemistry, 83(5), 2799-2806. [Link]

-

Rivas, L., et al. (2012). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial Cell Factories, 11, 143. [Link]

-

Wang, L., et al. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 119(17), 10185-10230. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Al-Haded, A. A., et al. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Organic Letters, 25(25), 4684-4689. [Link]

-

Trant, J. (2021, November 22). 2021 11 22 Solid Phase Peptide Synthesis, native chmical ligation [Video]. YouTube. [Link]

-

Trant, J. (2021, March 19). Lecture 18 Peptide cyclization and native chemical ligation [Video]. YouTube. [Link]

-

de la Torre, B. G., & Albericio, F. (2019). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. Organic & Biomolecular Chemistry, 17(38), 8682-8686. [Link]

-

Liu, C. F., & Tam, J. P. (1994). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 91(14), 6584-6588. [Link]

-

Kichler, A., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. Pharmaceuticals, 14(5), 487. [Link]

-

Tam, J. P., et al. (2001). Methods and strategies of peptide ligation. Biopolymers, 60(3), 194-205. [Link]

-

Tulla-Puche, J., & Barany, G. (2004). On-Resin Native Chemical Ligation for Cyclic Peptide Synthesis. The Journal of Organic Chemistry, 69(12), 4101-4107. [Link]

-

Organic Letters. (2023). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. Organic Letters, 25(36), 6723-6725. [Link]

- Glaxo Group Ltd. (1982). Histidine protection.

-

Francke, R., & Little, R. D. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

-

Wikipedia. (n.d.). Chemical ligation. [Link]

-

ResearchGate. (n.d.). Influence of Histidine Tag Attachment on Picosecond Protein Dynamics. [Link]

-

Kuroda, H., et al. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 40(3-4), 294-299. [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

-

Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 233-242. [Link]

-

Chen, J., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Journal of Visualized Experiments, (163). [Link]

-

Aapptec. (n.d.). Technical Bulletins & General Procedures. [Link]

-

Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(4), e71. [Link]

Sources

- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethz.ch [ethz.ch]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Chemical ligation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biovera.com.au [biovera.com.au]

- 10. peptide.com [peptide.com]

- 11. youtube.com [youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Z-L-Histidine Benzyl Ester (Z-His-OBzl)

Here is the comprehensive technical support guide for Z-L-Histidine Benzyl Ester, structured for high-level researchers and process chemists.

Topic: Purification Challenges, Crystallization Protocols, and Stability Management Audience: Senior Scientists, Peptide Chemists, Process Development Engineers

Molecule Profile & Core Challenges

Z-L-Histidine Benzyl Ester (

The "Histidine Problem"

Unlike simple amino acids (e.g., Z-Ala-OBzl), Histidine presents unique challenges due to its imidazole side chain (pKa ~6.0).

-

Racemization: The imidazole ring acts as an intramolecular base, abstracting the

-proton and causing loss of chirality. -

"Oiling Out": The molecule often refuses to crystallize, forming a viscous gum due to residual benzyl alcohol or zwitterionic interactions.

-

Nucleophilicity: The unmasked imidazole nitrogen (

or

Troubleshooting Guide: Crystallization & Purification

Issue A: The Product is a Viscous Oil (Won't Crystallize)

Diagnosis: This is the most common complaint. It typically results from residual Benzyl Alcohol (BnOH) acting as a co-solvent or the presence of rotational isomers preventing lattice formation.

The Solution: The p-Toluenesulfonate (pTSA) Salt Method

Do not attempt to crystallize the neutral Z-His-OBzl directly from a crude mixture. Instead, isolate it as the stable Z-His-OBzl

Protocol: Conversion to Crystalline Salt

-

Dissolution: Dissolve the crude oily residue in a minimal volume of Ethyl Acetate (EtOAc) .

-

Acidification: Add 1.05 equivalents of

-Toluenesulfonic acid monohydrate (dissolved in a small amount of warm EtOAc or MeOH). -

Precipitation: Slowly add Diethyl Ether (Et

O) or diisopropyl ether (IPE) while stirring.-

Ratio: Target a 1:3 to 1:5 ratio of EtOAc:Ether.

-

-

Induction: If oiling occurs, scratch the flask walls or seed with a known crystal. Cool to 4°C overnight.

-

Recovery: Filter the white crystalline solid.

-

Note: This salt is stable and can be stored. If the free base is required for coupling, neutralize it immediately before use.

-

Issue B: Persistent Benzyl Alcohol Smell/Impurity

Diagnosis: Benzyl alcohol (bp ~205°C) is difficult to remove via rotary evaporation. It prevents crystallization and interferes with accurate yield calculations.

The Solution: Trituration & Partitioning

| Method | Procedure | Efficiency |

| Trituration (Best) | Suspend the crude oil in Hexane or Petroleum Ether . Sonicate for 20 mins. Decant the solvent (which holds the BnOH). Repeat 3x. | High (Physical removal) |

| Aqueous Wash | Dissolve crude in EtOAc. Wash 5x with Water (BnOH is slightly soluble in water: ~4g/100mL). | Medium (Loss of product possible) |

| High Vac | Kugelrohr distillation or high vacuum (<0.1 mmHg) at 60°C. | Low (Risk of thermal decomposition) |

Critical Workflow: Preventing Racemization

Racemization is the "silent killer" in Histidine chemistry. It occurs when the imidazole nitrogen acts as a base.

The Mechanism

The

Prevention Protocol

-

Avoid DMAP: Never use 4-Dimethylaminopyridine (DMAP) for Histidine esterification. It dramatically accelerates racemization.

-

Use Acid Catalysis: Synthesize Z-His-OBzl using

-Toluenesulfonic acid (pTSA) and Benzyl Alcohol in refluxing Benzene or Cyclohexane (azeotropic water removal). The acidic environment protonates the imidazole, preventing it from acting as a base. -

Temperature Control: If performing a coupling reaction with Z-His-OH, maintain temperature

C during the activation step.

Analytical Data & Specifications

Physical Properties Table

| Property | Value / Characteristic | Notes |

| Molecular Formula | (Free Base) | |

| MW | 379.41 g/mol | |

| Solubility (Salt) | MeOH, DMSO, DMF, Water (hot) | Insoluble in Ether, Hexane |

| Solubility (Free Base) | EtOAc, DCM, THF | Slightly soluble in Water |

| Melting Point | 86–88°C (pTSA salt) | Highly dependent on solvation (monohydrate vs anhydrous) |

| Optical Rotation | Check specific batch COA; highly sensitive to pH |

Storage Recommendations

-

Form: Store as the pTSA salt whenever possible. The free base is prone to slow decomposition and oxidation.

-

Temperature: -20°C (Long term) or 2-8°C (Short term).

-

Atmosphere: Hygroscopic. Store under Argon/Nitrogen with desiccant.

Frequently Asked Questions (FAQ)

Q: Can I use Benzyl Bromide + TEA to make Z-His-OBzl? A: Not recommended. The use of Triethylamine (TEA) creates a basic environment that promotes racemization. The pTSA/Benzyl Alcohol azeotropic reflux method is the gold standard for preserving chirality.

Q: My product turned yellow/brown during storage. Is it usable? A: This indicates oxidation of the imidazole ring or trace benzyl alcohol degradation.

-

Fix: Recrystallize immediately using the EtOAc/Ether/pTSA method described in Module 2. If the color persists, check purity via HPLC; if <95%, discard.

Q: How do I remove the pTSA salt before the next coupling step? A: Perform a "Free Base Liberation" wash:

-

Dissolve the salt in EtOAc.

-

Wash quickly (cold) with saturated NaHCO

or Na -

Dry organic layer over MgSO

and concentrate. -

Warning: Use the free base immediately. Do not store it.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.

-

Fletcher, M. D., & Jones, J. H. (1972). Racemization of Histidine Derivatives. International Journal of Peptide and Protein Research.[1]

-

Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Green Chemistry. (Describes the Cyclohexane/pTSA method).

-

Sigma-Aldrich (Merck) . Product Specification: Z-L-Histidine.

Sources

How to improve the solubility of Z-L-histidine benzyl ester

Welcome to the dedicated technical support center for Z-L-histidine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective handling and use of this valuable amino acid derivative. Here, we address common challenges, particularly concerning solubility, to ensure the success and integrity of your experiments.

Troubleshooting Guide: Improving the Solubility of Z-L-Histidine Benzyl Ester

Low solubility can be a significant hurdle, leading to inaccurate concentrations, poor reactivity, and compromised experimental outcomes. This troubleshooting guide provides a systematic approach to effectively dissolve Z-L-histidine benzyl ester.

Solubility Troubleshooting Workflow

The following workflow diagram illustrates a step-by-step process to address solubility issues with Z-L-histidine benzyl ester.

Caption: A stepwise workflow for troubleshooting the dissolution of Z-L-histidine benzyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving Z-L-histidine benzyl ester?

A1: Based on its chemical structure, which includes a polar histidine side chain and non-polar benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, Z-L-histidine benzyl ester exhibits moderate polarity. The following solvents are recommended as a starting point:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally the most effective solvents for dissolving protected amino acids.[1] For the related compound, L-histidine benzyl ester bistosylate, a solubility of 250 mg/mL in DMSO has been reported, suggesting that Z-L-histidine benzyl ester is also likely to be highly soluble in DMSO.[2][3]

-

Chlorinated Solvents: Dichloromethane (DCM) is another good option, particularly in applications like peptide synthesis.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol can also be used, although they may be less effective than polar aprotic solvents.

It is always advisable to start with a small amount of the compound to test solubility before dissolving the entire batch.

Q2: I'm still having trouble dissolving the compound. What optimization techniques can I use?

A2: If initial attempts at room temperature are unsuccessful, the following techniques can be employed:

-

Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution.[2][3]

-

Gentle Warming: Carefully warming the solution in a water bath (not exceeding 40-50°C) can significantly increase solubility. However, be cautious, as excessive heat can potentially lead to degradation of the compound.[4]

-

Co-Solvent Systems: If a single solvent is ineffective, a mixture of solvents can be more powerful. A common approach for difficult-to-dissolve protected amino acids is to use a combination of a polar aprotic solvent with a less polar solvent (e.g., a small amount of DMSO or DMF added to a suspension in DCM).

Q3: How does the structure of Z-L-histidine benzyl ester affect its solubility?

A3: The solubility of Z-L-histidine benzyl ester is a balance of its different structural components:

-

Histidine Side Chain: The imidazole ring of the histidine side chain is polar and can participate in hydrogen bonding, which favors solubility in polar solvents.

-

Z-group (Benzyloxycarbonyl) and Benzyl Ester: These protecting groups are relatively large and non-polar (hydrophobic). They increase the overall hydrophobicity of the molecule, which can limit its solubility in highly polar solvents like water, but improve its solubility in organic solvents.

-

Amino and Carboxyl Groups: The protected amino and carboxyl groups reduce the zwitterionic character that is prominent in free amino acids, making the molecule more soluble in organic solvents compared to its unprotected counterpart.

The interplay of these factors means that solvents of intermediate polarity or polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule are often the most successful.

Q4: What are the recommended storage conditions for Z-L-histidine benzyl ester?

A4: To ensure the long-term stability and purity of Z-L-histidine benzyl ester, it should be stored under the following conditions:

-

Temperature: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 2-8°C or frozen (-20°C).[1]

-

Moisture: The compound is susceptible to hydrolysis, especially if exposed to moisture. Always store it in a desiccator or a tightly sealed container with a desiccant. Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation from forming inside the vial.[1]

-

Light: Protect the compound from direct sunlight.

For solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q5: What are the potential stability issues with Z-L-histidine benzyl ester, and how can I avoid them?

A5: The primary stability concerns for Z-L-histidine benzyl ester are the cleavage of the Z-group and the hydrolysis of the benzyl ester.

-

pH Sensitivity: The benzyl ester can be hydrolyzed under strongly acidic or basic conditions. Avoid prolonged exposure to solutions with a pH below 4 or above 9.

-